molecular formula C10H13BrN2O2 B2964049 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide CAS No. 1022401-80-4

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide

Cat. No. B2964049
CAS RN: 1022401-80-4
M. Wt: 273.13
InChI Key: HFWHVMHNGOTJMP-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” consists of a bromine atom (Br) attached to a benzene ring, which is further substituted with two methyl groups (CH3) and a phenoxyacetohydrazide group .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Studies

Research has demonstrated that molecules bearing multiple functional groups, including 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide, have significant potential in the field of antibacterial and enzyme inhibition. A study elaborated on the synthesis of N'-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides, revealing their effectiveness in inhibiting bacterial growth and enzyme activity. These molecules were synthesized through a multi-step process starting from 2,4-dimethylphenol, converted to ethyl 2-(2,4-dimethylphenoxy)acetate, and then to 2-(2,4dimethylphenoxy) acetohydrazide. The target molecules showed promising antibacterial and anti-enzymatic activities, indicating their potential in developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

Synthesis and Spectral Analysis

Another study focused on the synthesis and spectral analysis of related compounds, showcasing the process of creating molecules with potential pharmacological applications. The synthesis involved the creation of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which were analyzed for their antibacterial and lipoxygenase inhibitory activities. The research underlined the importance of structural analysis through IR, 1H-NMR, and EIMS to understand the molecules' properties and potential applications in pharmacology, particularly in targeting bacterial infections and inflammation (S. Rasool et al., 2016).

Advanced Material Science Applications

In addition to pharmaceutical research, compounds related to 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide are explored in material science, such as the development of novel chemosensors and photocatalysts. For instance, research into titanium dioxide-mediated photocatalysis has shown how related compounds can be degraded, suggesting applications in environmental remediation and the design of efficient photocatalytic materials. This highlights the compound's relevance in developing new materials for environmental protection and sustainable chemistry (W. Bahnemann et al., 2007).

Safety and Hazards

Safety data indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHVMHNGOTJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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